5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic organic compound that features a bromine atom, a furan ring, a pyrazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the nicotinamide ring.
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.
Attachment of the Furan Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final step involves linking the furan-pyrazole moiety to the brominated nicotinamide under specific conditions, possibly using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or pyrazole rings.
Reduction: Reduction reactions could target the bromine atom or the nitro group in the nicotinamide moiety.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted nicotinamides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(furan-2-yl)ethyl)nicotinamide
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide
- 5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)nicotinamide
Uniqueness
The uniqueness of 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDCZKKARECTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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